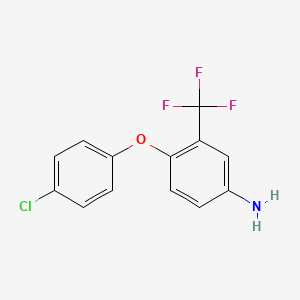

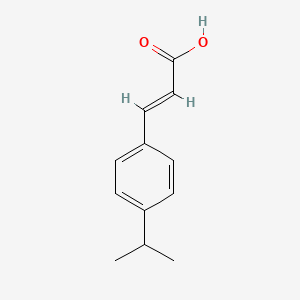

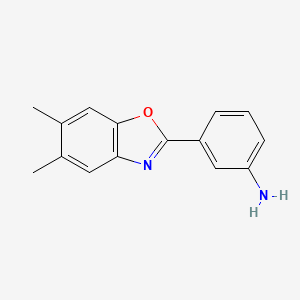

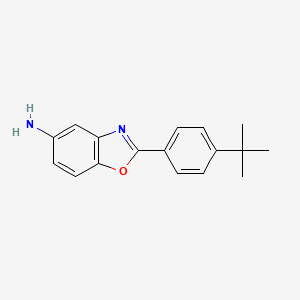

2-Pyridin-4-yl-benzooxazol-5-ylamine

Overview

Description

2-Pyridin-4-yl-benzooxazol-5-ylamine (PBOA) is an aromatic heterocyclic amine compound that has been studied for its potential applications in various areas of scientific research. PBOA is a relatively new compound and has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. PBOA has several interesting properties, including its ability to form hydrogen bonds with other molecules and its ability to form complexes with metal ions.

Scientific Research Applications

Proteomics Research

2-Pyridin-4-yl-benzooxazol-5-ylamine: is utilized in proteomics research as a biochemical tool. Its molecular structure allows for interaction with proteins, which can be critical in understanding protein function and interaction within biological systems .

Antimicrobial Agent Development

This compound has been studied for its potential use in developing new antimicrobial agents. Its ability to interact with various bacterial and fungal strains makes it a candidate for creating drugs that can combat drug-resistant pathogens .

Organic Synthesis

In the field of organic chemistry, 2-Pyridin-4-yl-benzooxazol-5-ylamine serves as a building block for synthesizing complex organic molecules. Its reactive sites enable it to form bonds with various other organic compounds, leading to a wide range of possible chemical reactions and products .

Drug Discovery

The compound’s structure is conducive to the synthesis of derivatives that may have pharmacological properties. It’s often used in the initial stages of drug discovery, especially when looking for compounds with antibacterial, antiviral, or anticancer activities .

Material Science

In material science, 2-Pyridin-4-yl-benzooxazol-5-ylamine can be used to modify the surface properties of materials. This can affect how materials interact with their environment, which is crucial in developing new materials with specific desired properties .

Biochemical Assays

Due to its reactivity and specificity, this compound is also employed in biochemical assays. It can be used as a marker or a probe to detect the presence or absence of certain biomolecules within a sample .

Antifibrotic Therapies

Research has indicated that derivatives of 2-Pyridin-4-yl-benzooxazol-5-ylamine show promise in antifibrotic therapies. These compounds could potentially be used to treat conditions such as pulmonary fibrosis, where tissue becomes damaged and scarred .

Pharmacophore Development

The compound’s structure contains a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological interaction. It can be used as a template to develop new compounds with enhanced biological activity .

properties

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352904 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349609-85-4 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)